

Application Notes: Intramuscular Administration of Penethamate Hydriodide in Veterinary Medicine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Penethamate hydriodide

Cat. No.: B3057221

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1. Introduction and Mechanism of Action

Penethamate hydriodide is a prodrug of benzylpenicillin, specifically the diethylaminoethyl ester of penicillin G.[1][2] In its intact form, it is biologically inactive.[3] Its primary application in veterinary medicine, particularly for lactating dairy cattle, is the systemic treatment of mastitis caused by penicillin-susceptible microorganisms, such as *Staphylococcus aureus* and *Streptococcus* species (*Str. uberis*, *Str. dysgalactiae*, *Str. agalactiae*).[4][5][6] It has also been indicated for respiratory infections, footrot, and other infections caused by gram-positive bacteria.[7][8]

The key advantage of **penethamate hydriodide** lies in its physicochemical properties. As a lipophilic salt of a weak base (pKa 8.4), a significant portion remains non-ionized at physiological pH.[1][7][9] This characteristic allows it to readily diffuse across biological membranes, including the blood-milk barrier.[3][7][10] Following intramuscular injection, the prodrug is absorbed and distributed systemically. Upon reaching the site of infection, such as the mammary gland, it is hydrolyzed into its active components: benzylpenicillin (penicillin G) and diethylaminoethanol.[1][3][9]

The acidic environment of the infected udder (pH 6.6-6.8) promotes the ionization of the penethamate molecule, a phenomenon known as "ion trapping." This process leads to an accumulation of the drug within the udder, achieving concentrations of the active penicillin G in milk up to 10 times higher than those achieved with an equivalent dose of procaine penicillin G.

[3][10] The released benzylpenicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall during multiplication.[6][9]

Mechanism of **Penethamate Hydriodide** Action

2. Pharmacokinetic Profile

Following intramuscular administration in cattle, **penethamate hydriodide** is rapidly absorbed. [10] Maximum serum concentrations (Cmax) of the active metabolite, benzylpenicillin, are typically reached within approximately 3 hours.[6] The drug readily penetrates into milk due to its high lipid solubility.[10] In milk, it is hydrolyzed, maintaining a concentration gradient that favors further diffusion from the plasma.[10] This results in a higher area under the concentration-time curve (AUC) for benzylpenicillin in milk compared to plasma.[11] The systemic elimination half-life is approximately 3.5 to 4.3 hours.[6][12]

Parameter	Plasma	Milk	Source
Time to Max. Concentration (Tmax)	~3 - 3.76 hours	~5.9 - 7 hours	[6][12][13]
Max. Concentration (Cmax)	682 ng/mL	-	[10]
Elimination Half-life (t _{1/2})	~3.5 - 4.27 hours	~4.0 hours	[6][12]
Area Under Curve (AUC)	7770 h*ng/mL	AUC in milk is >2x higher than in plasma	[10][11]

Table 1: Pharmacokinetic Parameters of Benzylpenicillin after IM **Penethamate Hydriodide** in Cattle

3. Clinical Efficacy

Intramuscular **penethamate hydriodide** is effective for treating both clinical and subclinical mastitis during lactation.[4][14] Studies have demonstrated significantly higher bacteriological cure rates and reductions in somatic cell count (SCC) compared to untreated controls.

Study Focus	Treatment Group	Control Group	Key Finding	Source
Subclinical Mastitis	59.5% bacteriological cure (quarters)	16.7% bacteriological cure (quarters)	Significant decrease in SCC in treated cows.	[4]
Chronic Streptococcal Mastitis	59% bacteriological cure (quarters)	0% bacteriological cure (quarters)	Treatment prevented progression to clinical mastitis.	[5][15]
Prolonged Duration Therapy	3-day: 352 x 10 ³ cells/mL	481 x 10 ³ cells/mL	Increasing treatment duration from 3 to 6 days improved cure proportion and lowered SCC.	[16]
	6-day: 276 x 10 ³ cells/mL			

Table 2: Summary of Efficacy Data for **Penethamate Hydriodide** in Bovine Mastitis

4. Dosage and Administration

Penethamate hydriodide is supplied as a sterile powder that must be reconstituted with a sterile diluent before use.[3][9]

Species	Indication	Recommended Dosage	Duration	Administration Route
Cattle	Mastitis, Respiratory Infections	15 mg/kg bodyweight (or 15,000 IU/kg)	3 to 4 consecutive days	Deep Intramuscular (IM)

Table 3: Recommended Dosage Protocol for **Penethamate Hydriodide**[9][13]

Important Administration Notes:

- Shake the reconstituted suspension well before use.[9]
- To ensure correct dosage, bodyweight should be determined accurately.[9]
- The maximum volume per injection site should not exceed 20 ml.[13]
- Do not administer intravenously.[6]

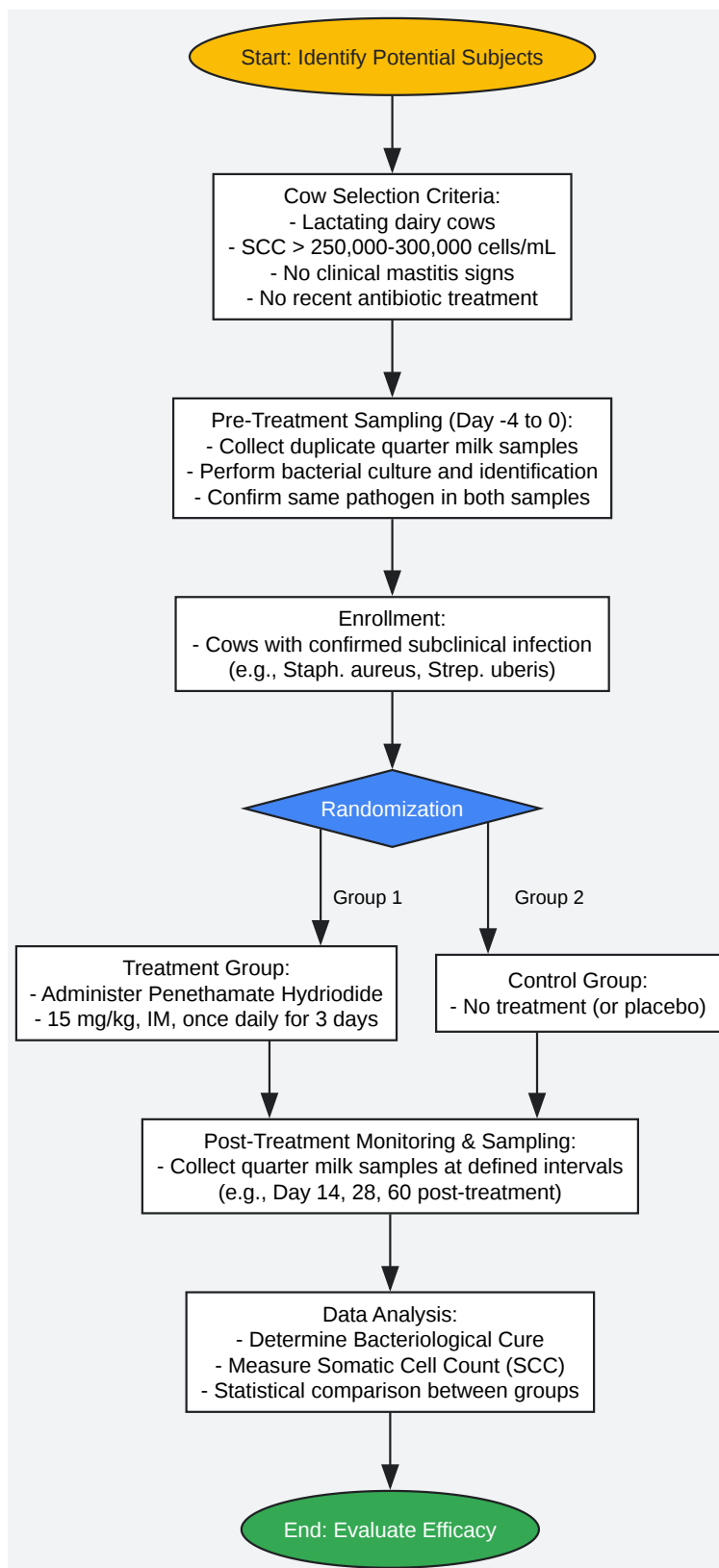
5. Safety and Precautions

- **Withdrawal Periods:** Adherence to withdrawal times is critical. For cattle, typical withdrawal periods are 4 days for meat and offal and 2.5 days (60 hours) for milk.[13] These may vary by product and jurisdiction.
- **Adverse Reactions:** Discomfort or pain at the injection site may occur.[6] In very rare cases, hypersensitivity or anaphylactic reactions can happen, which may be fatal.[6][13]
- **Contraindications:** Do not use in animals with known hypersensitivity to penicillins or cephalosporins, or in animals with renal disease.[6]
- **Resistance:** The product is not effective against beta-lactamase-producing organisms.[13] Use should ideally be based on susceptibility testing of the isolated bacteria.[6]

Experimental Protocols

Protocol 1: Evaluation of Efficacy for Subclinical Bovine Mastitis

This protocol is a synthesized methodology based on randomized controlled field trials.[4][5][16]



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Experimental Workflow for a Clinical Efficacy Trial

1. Objective: To evaluate the efficacy of intramuscular **penethamate hydriodide** for the treatment of naturally occurring subclinical mastitis in lactating dairy cows.

2. Animal Selection:

- Inclusion Criteria: Lactating cows with a history of high somatic cell counts (e.g., SCC > 250,000 cells/mL).[4] A specific quarter must be identified with a positive California Mastitis Test (CMT) or high SCC.[16] No visible signs of clinical mastitis (abnormal milk, udder swelling). No antibiotic treatment within the previous 30 days.
- Exclusion Criteria: Cows with clinical mastitis, systemic illness, or known resistance to penicillin in the herd.

3. Pre-Treatment Phase:

- Collect duplicate quarter milk samples aseptically, 2 to 4 days apart.[4]
- Submit samples to a qualified laboratory for bacteriological culture to identify the causative pathogen.
- A quarter is considered eligible for the trial if the same bacterial species is isolated from both consecutive samples.[4]

4. Randomization and Treatment:

- Eligible cows are randomly assigned to either a treatment group or an untreated control group.
- Treatment Group: Administer **penethamate hydriodide** at a dose of 15 mg/kg bodyweight via deep intramuscular injection, once daily for 3 consecutive days.[4][9]
- Control Group: Cows receive no treatment.

5. Post-Treatment Evaluation:

- Collect quarter milk samples at predefined time points, for example, at 14, 28, and 60 days post-treatment.[4]

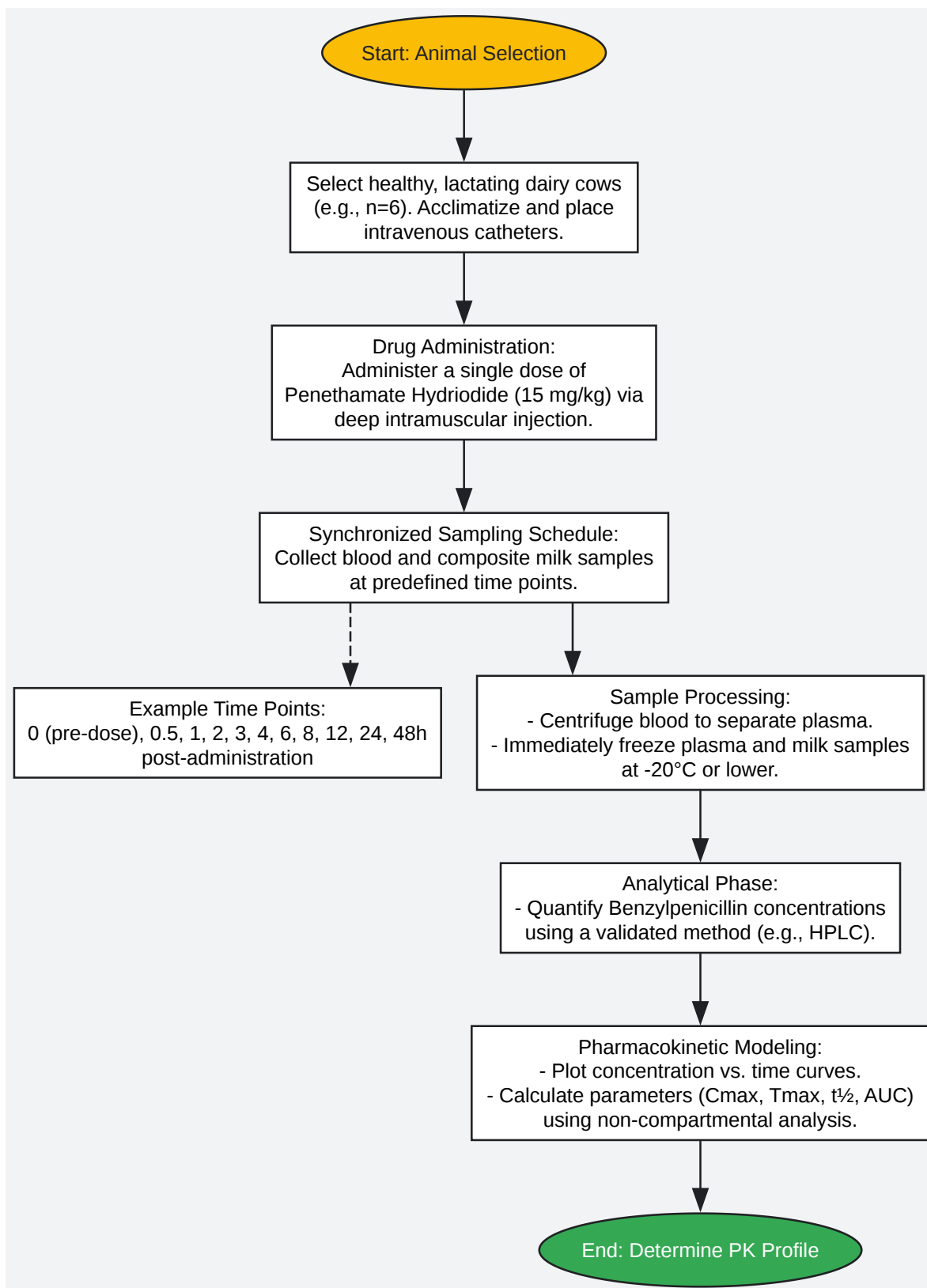
- Samples are submitted for bacteriological culture and SCC analysis.
- Primary Outcome (Bacteriological Cure): Defined as the absence of the pre-treatment pathogen in the milk samples taken at both 14 and 28 days post-treatment.[\[4\]](#)
- Secondary Outcome (SCC Reduction): Compare the geometric mean SCC between the treatment and control groups at each time point.

6. Statistical Analysis:

- Use appropriate statistical tests (e.g., logistic regression for cure rates, analysis of variance for SCC) to compare outcomes between the groups. A p-value of <0.05 is typically considered significant.

Protocol 2: Pharmacokinetic Study in Lactating Dairy Cows

This protocol outlines a typical approach to determining the pharmacokinetic profile of benzylpenicillin following the administration of **penethamate hydriodide**.[\[6\]](#)[\[12\]](#)[\[17\]](#)



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- To cite this document: BenchChem. [Application Notes: Intramuscular Administration of Penethamate Hydriodide in Veterinary Medicine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3057221#research-on-intramuscular-administration-of-penethamate-hydriodide-in-veterinary-medicine]

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